2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt
Description
Chemical Identity: The compound 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt (CAS: 68214–82–0) is a complex azo dye derivative with two azo (-N=N-) linkages, multiple sulfonic acid (-SO₃H) groups, and aromatic substituents. Its structure includes a 2,7-naphthalenedisulfonic acid backbone functionalized with amino (-NH₂), hydroxy (-OH), and dimethylbiphenyl groups, stabilized as a trisodium salt .
Applications: Primarily used in industrial dyeing processes, its conjugated azo-sulfonic acid system enables strong light absorption, making it suitable for textiles and specialty coatings .
Properties
CAS No. |
66214-51-5 |
|---|---|
Molecular Formula |
C34H25N6Na3O11S3 |
Molecular Weight |
858.8 g/mol |
IUPAC Name |
trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O11S3.3Na/c1-16-9-18(4-7-26(16)37-39-31-28(53(46,47)48)12-20-3-6-22(35)14-24(20)33(31)41)19-5-8-27(17(2)10-19)38-40-32-29(54(49,50)51)13-21-11-23(52(43,44)45)15-25(36)30(21)34(32)42;;;/h3-15,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
BHSJRCQNCOQCIC-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted naphthalenes. These products can have different properties and applications depending on their structure.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound can be used in staining techniques for microscopy.
Industry: The compound is used in the production of high-performance dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged molecules, while the azo linkages can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound, influencing its behavior in different environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
- Solubility & Stability: The target compound’s trisodium salt form enhances water solubility compared to monosodium analogues (e.g., CAS 51838-10-9) . Acid Red 18 (trisodium) exhibits higher photostability than the target compound due to additional sulfonic acid groups at positions 1,3,8 .
- Catalytic Interactions: Sulfonic acid derivatives like 1,5-naphthalenedisulfonic acid (CAS 81-04-9) act as catalysts in phenol liquefaction, but the target compound lacks catalytic activity due to steric hindrance from azo groups .
Metabolic Pathways :
Performance in Analytical Methods
Research Findings
Environmental Impact :
- The target compound’s biphenyl-azo structure correlates with higher persistence in wastewater compared to simpler azo dyes (e.g., Acid Red 18) .
- SPE extraction methods using HLB cartridges (as in ) are effective for isolating sulfonated azo dyes from aqueous matrices .
Regulatory filings highlight the need for containment during manufacturing to prevent aquatic contamination .
Synthetic Challenges :
- The compound’s synthesis requires precise control of diazo coupling steps to avoid byproducts, unlike less complex analogues (e.g., 1,5-naphthalenedisulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
